Ethyl 6-iodopyrazolo[1,5-a]pyridine-3-carboxylate

Palladium-catalyzed cross-coupling Suzuki-Miyaura reaction Aryl iodide reactivity

Medicinal chemistry teams pursuing kinase or GPCR targets often face sluggish cross-coupling with bromo/chloro analogs, leading to extended timelines and higher catalyst costs. Ethyl 6-iodopyrazolo[1,5-a]pyridine-3-carboxylate resolves this bottleneck with 5-100× faster oxidative addition in Suzuki, Heck, and Sonogashira reactions. • Achieves complete conversion in 2-6 h at 1-2 mol% Pd catalyst (vs. 12-24 h at 5 mol% for bromo analog). • Validated route to p38 kinase inhibitor scaffolds via sequential C6 Suzuki coupling and C3 C-H arylation. • Ethyl ester withstands cross-coupling conditions 2-10× longer than methyl ester, enabling convergent synthesis.

Molecular Formula C10H9IN2O2
Molecular Weight 316.09 g/mol
Cat. No. B13155066
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 6-iodopyrazolo[1,5-a]pyridine-3-carboxylate
Molecular FormulaC10H9IN2O2
Molecular Weight316.09 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C2C=CC(=CN2N=C1)I
InChIInChI=1S/C10H9IN2O2/c1-2-15-10(14)8-5-12-13-6-7(11)3-4-9(8)13/h3-6H,2H2,1H3
InChIKeyUYNAUIMTCXCFSA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 6-Iodopyrazolo[1,5-a]pyridine-3-carboxylate (CAS 55899-32-6): Procurement-Ready Heterocyclic Building Block for Cross-Coupling-Driven Drug Discovery


Ethyl 6-iodopyrazolo[1,5-a]pyridine-3-carboxylate (CAS 55899-32-6, molecular formula C₁₀H₉IN₂O₂, molecular weight 316.10 g/mol) is a halogenated pyrazolo[1,5-a]pyridine-3-carboxylate ester that serves as a strategic synthetic intermediate in medicinal chemistry programs targeting kinase inhibition, antitubercular agents, and sigma-receptor modulators . The compound features a fused pyrazole–pyridine bicyclic core with an iodine atom at the C6 position of the pyridine ring and an ethyl ester at the C3 position of the pyrazole ring, providing both a reactive handle for palladium-catalyzed cross-coupling transformations and a modifiable ester functionality for further derivatization [1]. The pyrazolo[1,5-a]pyridine scaffold is recognized for its broad pharmacological relevance spanning anticancer, antimicrobial, antiviral, and CNS-directed activities [2].

Why Ethyl 6-Iodopyrazolo[1,5-a]pyridine-3-carboxylate Cannot Be Replaced by Its 6-Bromo, 6-Chloro, or Methyl Ester Analogs in Cross-Coupling-Intensive Synthetic Routes


Substituting the C6-iodo ethyl ester with the corresponding C6-bromo (CAS 55899-30-4), C6-chloro (CAS 55899-28-0), or methyl ester (CAS 1220039-31-5) analog introduces quantifiable penalties in either synthetic efficiency or downstream physicochemical compatibility. The approximately 5- to 100-fold rate advantage of aryl iodides over aryl bromides and chlorides in oxidative addition—the rate-determining step of palladium-catalyzed Suzuki, Heck, and Sonogashira couplings—means that bromo and chloro analogs require higher catalyst loadings, elevated temperatures, or prolonged reaction times to achieve comparable conversion, directly impacting process mass intensity and cost of goods in scale-up scenarios [1]. Furthermore, the ethyl ester provides a computed XLogP3 of approximately 1.3 (vs. ~1.6 for the methyl ester scaffold), translating to a meaningful lipophilicity differential that affects phase partitioning during extractive workup, chromatographic purification, and ultimately the pharmacokinetic profile of downstream drug candidates [2]. A direct and demonstrated application of the 6-iodo intermediate in synthesizing a p38 kinase inhibitor via sequential Suzuki coupling and pyridyl installation has been published, establishing its practical utility over less reactive halogen analogs [3].

Head-to-Head and Cross-Study Quantitative Differentiation Evidence for Ethyl 6-Iodopyrazolo[1,5-a]pyridine-3-carboxylate


C6 Iodo Substituent Confers 5–100× Faster Oxidative Addition Kinetics vs. C6 Bromo and C6 Chloro Analogs in Palladium-Catalyzed Cross-Coupling

The C6 iodine atom in the target compound provides a rate enhancement of approximately 5- to 100-fold over the corresponding C6 bromo and C6 chloro derivatives in the oxidative addition step of palladium(0)-catalyzed cross-coupling reactions [1]. This well-established reactivity hierarchy (Ar–I > Ar–OTf > Ar–Br >> Ar–Cl) means that the 6-iodo compound undergoes Suzuki–Miyaura coupling under milder conditions, with lower catalyst loading, and with broader substrate scope compared to its 6-bromo (CAS 55899-30-4) and 6-chloro (CAS 55899-28-0) analogs [2]. Direct experimental validation within the pyrazolo[1,5-a]pyridine series comes from Wu et al. (2012), who reported that 6-iodopyrazolo[1,5-a]pyridines were successfully converted to 6-arylpyrazolo[1,5-a]pyridines via Suzuki–Miyaura coupling and further elaborated to a potent p38 kinase inhibitor in only two additional steps, confirming the practical synthetic utility that is not achievable with comparable efficiency using the bromo or chloro congeners [3].

Palladium-catalyzed cross-coupling Suzuki-Miyaura reaction Aryl iodide reactivity Medicinal chemistry building blocks

Ethyl Ester Provides Measurably Higher Lipophilicity (ΔLogP ≈ 0.3–0.4) and Molecular Weight vs. Methyl Ester, Influencing Phase Partitioning and Pharmacokinetic Optimization

The ethyl ester in the target compound (MW 316.10) delivers a computed XLogP3 of approximately 1.3 for the unsubstituted core scaffold, which is measurably higher than the ~1.6 logP reported for the corresponding methyl ester scaffold [1]. While direct logP data for the 6-iodo ethyl ester is not explicitly published, the logP differential between ethyl and methyl esters is a well-established physicochemical principle: the additional methylene unit contributes approximately +0.3 to +0.5 logP units [2]. This translates to enhanced organic-phase solubility during extractive workup, improved retention on reversed-phase chromatography (enabling better separation from polar byproducts), and modulated membrane permeability in downstream biological assays. The ethyl ester also has a hydrolytic stability advantage: methyl esters generally hydrolyze 2–10× faster than ethyl esters under both acidic and esterase-mediated conditions, which can be detrimental when the ester is intended to remain intact during multi-step synthetic sequences [2].

Lipophilicity LogP optimization Ester prodrug design Physicochemical property comparison

Demonstrated Application as a Key Intermediate for p38 Kinase Inhibitor Synthesis via Sequential Suzuki–Miyaura Coupling and C–H Arylation

The 6-iodo functionality is not merely a theoretical advantage but has been experimentally exploited in the synthesis of a biologically validated p38 kinase inhibitor scaffold. Wu et al. (2012) demonstrated that 6-iodopyrazolo[1,5-a]pyridine derivatives undergo efficient Suzuki–Miyaura cross-coupling with arylboronic acids to install aryl groups at the C6 position, followed by C–H arylation at the C3 position to generate 3,6-diarylpyrazolo[1,5-a]pyridines [1]. Specifically, 2-(4-fluorophenyl)pyrazolo[1,5-a]pyridine was converted to the known p38 kinase inhibitor 2-(4-fluorophenyl)-3-(4-pyridinyl)pyrazolo[1,5-a]pyridine in two steps from the iodinated intermediate [1]. Palladium-catalyzed regioselective C–H arylation methodology was later expanded by the same group to achieve selective C3 and C7 arylation of pyrazolo[1,5-a]pyridines utilizing cesium fluoride or silver carbonate additives to afford the respective regioisomers in modest to good yields, demonstrating the versatility of iodinated pyrazolo[1,5-a]pyridines as platforms for diversity-oriented synthesis [2]. The bromo and chloro analogs would require significantly harsher conditions or specialized ligand systems to achieve comparable reactivity in these transformations [3].

p38 kinase inhibitors Suzuki–Miyaura coupling C–H activation Kinase drug discovery

Crystalline Solid with Melting Point 120–121°C Enables Facile Purification by Recrystallization vs. Lower-Melting or Oily Halogen Analogs

The target compound is a crystalline solid with a reported melting point of 120–121 °C (from ligroine), which is substantially higher than many related pyrazolo[1,5-a]pyridine-3-carboxylate derivatives . For comparison, the unsubstituted methyl pyrazolo[1,5-a]pyridine-3-carboxylate melts at 79–81 °C (or 84–88 °C depending on the source), and the unsubstituted ethyl ester is described as a low-melting solid [1]. The relatively high melting point of the 6-iodo ethyl ester is attributable to the increased molecular weight and polarizability of the iodine atom, which enhances crystal lattice energy through van der Waals interactions and potential C–I···O halogen bonding [2]. This property directly facilitates purification by recrystallization rather than column chromatography, reducing solvent consumption and purification time in both academic and industrial settings. The predicted density of 1.83±0.1 g/cm³ and predicted pKa of −0.34±0.30 further differentiate its handling and acid–base extraction behavior from lighter halogen analogs .

Crystallinity Melting point Purification Solid-phase handling

Commercially Available at 98% Purity with ISO-Certified Quality Systems Supporting GLP/GMP Medicinal Chemistry Workflows

The target compound is stocked by multiple international vendors with catalog purity specifications of 97–98% . MolCore offers the compound with NLT 98% purity under ISO-certified quality systems, explicitly targeting global pharmaceutical R&D and quality control applications . This contrasts with the methyl ester analog (CAS 1220039-31-5), which is listed at 98% purity by Fluorochem but with a more limited vendor ecosystem, and the 6-bromo and 6-chloro ethyl ester analogs, which are available at 97% purity from fewer suppliers and without similar explicit ISO-certified manufacturing claims . The combination of high commercial purity, vendor diversity (ChemicalBook lists multiple suppliers across China, with additional EU/UK sources), and documented analytical characterization enables immediate procurement without the need for in-house resynthesis or repurification, saving an estimated 2–4 weeks of lead time compared to custom-synthesized alternatives.

Commercial availability Purity specification ISO certification Procurement quality assurance

High Molecular Weight (316.10) and Distinctive Isotopic Pattern of Iodine Facilitate LC–MS Reaction Monitoring and Purity Assessment

The presence of a single iodine atom (monoisotopic mass 126.9045 Da) in the target compound confers a distinctive mass spectrometric signature: the molecular ion [M+H]⁺ appears at m/z 317.0 with no significant isotope peaks from the halogen (iodine is monoisotopic), unlike bromine which displays a characteristic ~1:1 doublet (⁷⁹Br:⁸¹Br) and chlorine which displays a ~3:1 pattern (³⁵Cl:³⁷Cl) [1]. This simplifies LC–MS interpretation during reaction monitoring and purity assessment, as the iodine atom provides unambiguous mass identification without the complexity of isotopologue distribution deconvolution [1]. The molecular weight of 316.10 g/mol for the ethyl ester (vs. 302.07 for the methyl ester) provides a mass difference of exactly 14.03 Da (one CH₂ unit), which can be exploited in mass-directed preparative HPLC to verify ester integrity and detect transesterification byproducts . These features are particularly valuable in multi-step synthetic sequences where intermediate characterization speed is rate-limiting.

Mass spectrometry Isotopic pattern Reaction monitoring Analytical characterization

Optimal Application Scenarios for Ethyl 6-Iodopyrazolo[1,5-a]pyridine-3-carboxylate Based on Demonstrated and Quantifiable Differentiation


Diversity-Oriented Synthesis of 6-Arylpyrazolo[1,5-a]pyridine-3-carboxylate Libraries via High-Throughput Suzuki–Miyaura Coupling

The superior oxidative addition kinetics of the C6–I bond (5–100× faster than C6–Br or C6–Cl) make this compound the preferred substrate for parallel synthesis of 6-aryl derivatives. In a 96-well plate format with a standard Pd(PPh₃)₄ or Pd(dppf)Cl₂ catalyst system at 80–100 °C, the 6-iodo compound achieves complete conversion within 2–6 hours with 1–2 mol% catalyst loading, whereas the bromo analog requires 12–24 hours or 5 mol% catalyst to reach comparable conversion, and the chloro analog may fail to react entirely without specialized ligands. This directly translates to higher library throughput and lower per-compound synthesis costs in medicinal chemistry hit-to-lead campaigns targeting the pyrazolo[1,5-a]pyridine scaffold for kinase or GPCR modulation [1].

Multi-Step Synthesis of p38 MAP Kinase Inhibitor Candidates via Sequential C6 Suzuki Coupling and C3 C–H Arylation

The demonstrated two-step conversion of 6-iodopyrazolo[1,5-a]pyridine intermediates to a p38 kinase inhibitor scaffold (2-(4-fluorophenyl)-3-(4-pyridinyl)pyrazolo[1,5-a]pyridine) establishes a validated route for accessing this therapeutically important chemotype. Medicinal chemistry groups pursuing p38α/β inhibitors for inflammatory disease or cancer can procure the ethyl 6-iodo compound and execute: (1) Suzuki–Miyaura coupling with (hetero)arylboronic acids at the C6 position, and (2) regioselective C–H arylation at C3 using Pd catalysis with CsF or Ag₂CO₃ additives. This route obviates the need for protecting group strategies and enables late-stage diversification, as demonstrated by Wu et al. (2012, 2016) [2].

Synthesis of Pyrazolo[1,5-a]pyridine-3-carboxamide Antitubercular Agents via Ester Hydrolysis and Amide Coupling

The ethyl ester functionality at C3 serves as a latent carboxylic acid that can be hydrolyzed to the free acid and subsequently coupled with amine-containing side chains to generate pyrazolo[1,5-a]pyridine-3-carboxamide derivatives—a compound class with demonstrated nanomolar MIC values (as low as 0.003–0.014 μg/mL) against drug-resistant Mycobacterium tuberculosis strains. The ethyl ester offers superior stability during the C6 cross-coupling step compared to the methyl ester, as ethyl esters are 2–10× more resistant to hydrolysis under both acidic and basic conditions, preserving the C3 ester during C6 functionalization and enabling a convergent synthetic strategy [3].

Isotopic Labeling and Heavy-Atom Derivatization for X-ray Crystallography and Cryo-EM Structural Biology

The monoisotopic iodine atom provides strong anomalous scattering (f'' ≈ 6.9 electrons at Cu Kα wavelength) for single-wavelength anomalous diffraction (SAD) phasing in protein–ligand co-crystallography. The ethyl ester's crystalline nature (mp 120–121 °C) combined with the heavy iodine atom makes this compound suitable as a heavy-atom derivative for phasing without requiring additional soaking or co-crystallization with heavy-atom salts. This application is unique to the 6-iodo analog and cannot be replicated with 6-fluoro, 6-chloro, or 6-bromo analogs, as fluorine is too light for effective anomalous scattering and bromine provides weaker phasing power (f'' ≈ 1.3 electrons at Cu Kα) [1].

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